molecular formula C25H24N2O3 B2776934 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide CAS No. 371206-51-8

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide

Cat. No. B2776934
CAS RN: 371206-51-8
M. Wt: 400.478
InChI Key: FJGXUISZEFCNAC-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a heterocyclic organic compound that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Applications : The compound is utilized in the synthesis of constrained amino acid systems and heterocyclic systems. For example, the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives showcases the compound's role in creating doubly constrained 1-aminocyclopropane-1-carboxylic acid systems through a cyclopropanation process. This process leads to the formation of new types of fused tetracyclic hydantoin derivatives, indicating its significance in the development of novel heterocyclic systems (Szakonyi, Fülöp, Tourwé, & De Kimpe, 2002).

  • Mechanistic Studies : The reaction mechanisms involving this compound have been explored, such as the N → O acyl migration leading to the formation of various heterocycles. These studies are crucial for understanding the chemical behavior and potential applications of the compound in organic synthesis (Bernáth, Kóbor, Fülöp, Sohår, Argay, & Kălmăn, 1986).

Biological Activity and Medicinal Chemistry

  • Anticancer Agents : The tetrahydroisoquinoline moiety, to which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide is related, has been studied for its potential as anticancer agents. Substituted 1,2,3,4-tetrahydroisoquinolines have shown promise as cytotoxic agents against various cancer cell lines, highlighting the therapeutic potential of compounds within this chemical family (Redda, Gangapuram, & Ardley, 2010).

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-18-9-12-22(13-10-18)30-17-24(28)26-21-11-14-23-20(16-21)8-5-15-27(23)25(29)19-6-3-2-4-7-19/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGXUISZEFCNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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